molecular formula C13H10BrN3O B2378375 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol CAS No. 80493-78-3

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol

Cat. No.: B2378375
CAS No.: 80493-78-3
M. Wt: 304.147
InChI Key: RZISKWBAFQDDNE-UHFFFAOYSA-N
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Description

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a bromophenol moiety at the 4-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Cyclization Reactions: Formation of imidazo[1,2-a]pyridine core through cyclization.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Cyclization: TBHP and I2 in toluene or ethyl acetate.

    Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Cyclization Products: Imidazo[1,2-a]pyridine derivatives.

    Oxidation/Reduction Products: Oxidized or reduced forms of the amino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is unique due to its combination of an imidazo[1,2-a]pyridine core with a bromophenol moiety, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and biological activity .

Properties

IUPAC Name

2-(3-aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-8-4-5-10(18)9(7-8)12-13(15)17-6-2-1-3-11(17)16-12/h1-7,18H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZISKWBAFQDDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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